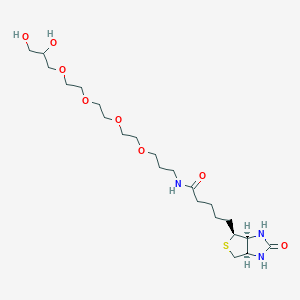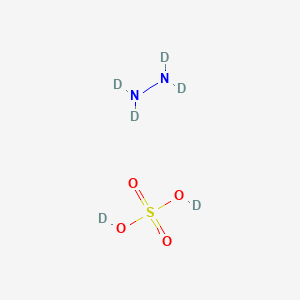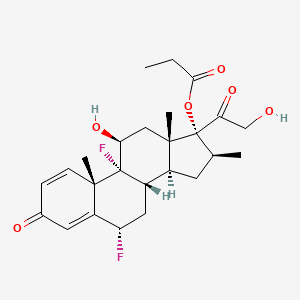
4-(4-Nitrophenyl)pyrrolidin-2-one
Descripción general
Descripción
“4-(4-Nitrophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 22482-47-9 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 4-(4-nitrophenyl)-2-pyrrolidinone . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including “4-(4-Nitrophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones .Molecular Structure Analysis
The InChI code for “4-(4-Nitrophenyl)pyrrolidin-2-one” is 1S/C10H10N2O3/c13-10-5-8(6-11-10)7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-(4-Nitrophenyl)pyrrolidin-2-one” is a powder that is stored at room temperature . It has a molecular weight of 206.2 .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
4-(4-Nitrophenyl)pyrrolidin-2-one has been studied for its involvement in various chemical reactions, particularly in the synthesis of complex compounds. For example, it has been used in condensation reactions with aromatic aldehydes, resulting in the formation of 5-arylidene-1-(4-nitrophenyl)pyrrolin-2-onium perchlorates (Sibiryakova et al., 2006). Another study focused on the growth and characterization of a new organic single crystal using 1-(4-Nitrophenyl)pyrrolidine, demonstrating its utility in crystallography (Nirosha et al., 2015).
Organic and Bioorganic Chemistry
In organic and bioorganic chemistry, derivatives of 4-(4-Nitrophenyl)pyrrolidin-2-one have been explored. The synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives have been studied for their biological and pharmacological relevance (Sundar et al., 2011). These derivatives are noted for their antimicrobial and antitumor properties and their role as inhibitors in certain biological receptors.
Catalysis and Material Science
In catalysis and material science, the compound has been used in various applications. For instance, pyrrolidine derivatives, which include 4-(4-Nitrophenyl)pyrrolidin-2-one, have been utilized as organocatalysts for reactions like the Michael addition of cyclohexanone to nitroolefins, demonstrating high efficiency and stereoselectivity (Miao & Wang, 2008). Another study involved the electrochemical synthesis and characterization of a copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole with distinct electrochromic properties, showcasing its potential in electronic applications (Variş et al., 2007).
Photophysics and Photochemistry
The compound has also been a subject of study in photophysics and photochemistry. Research on the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, a related compound, using transient absorption spectroscopic techniques, has provided insights into the ultrafast dynamics of these states in various solvents (Ghosh & Palit, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-8(6-11-10)7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSONBFTQBLUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857271 | |
| Record name | 4-(4-Nitrophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)pyrrolidin-2-one | |
CAS RN |
22482-47-9 | |
| Record name | 4-(4-Nitrophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



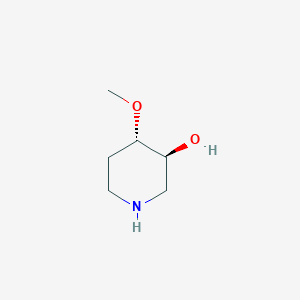

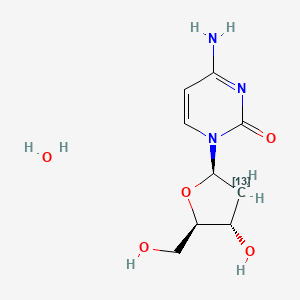
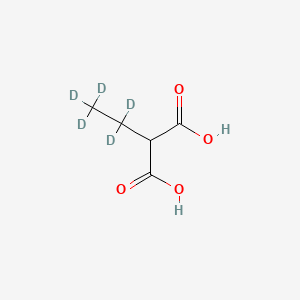

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
